1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine

Analytical Chemistry Forensic Toxicology Structural Identification

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine is a synthetic, disubstituted piperazine derivative with the molecular formula C20H26N2O. It belongs to the phenylpiperazine class, characterized by a central piperazine ring bearing a 4-methoxyphenethyl substituent at one nitrogen and a phenethyl substituent at the other.

Molecular Formula C21H28N2O
Molecular Weight 324.5 g/mol
CAS No. 918482-13-0
Cat. No. B12605730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine
CAS918482-13-0
Molecular FormulaC21H28N2O
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN2CCN(CC2)CCC3=CC=CC=C3
InChIInChI=1S/C21H28N2O/c1-24-21-9-7-20(8-10-21)12-14-23-17-15-22(16-18-23)13-11-19-5-3-2-4-6-19/h2-10H,11-18H2,1H3
InChIKeySJIMQBSEVOYPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine (CAS 918482-13-0): Structural Identity and Baseline Characterization


1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine is a synthetic, disubstituted piperazine derivative with the molecular formula C20H26N2O . It belongs to the phenylpiperazine class, characterized by a central piperazine ring bearing a 4-methoxyphenethyl substituent at one nitrogen and a phenethyl substituent at the other . The compound is listed by several chemical vendors as a research chemical or analytical reference standard intended for forensic and research applications .

Why In-Class Piperazine Analogs Cannot Replace 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine


Piperazine derivatives exhibit highly substituent-dependent pharmacological profiles, meaning small changes to the N-substituents can drastically alter receptor binding, transporter affinity, and metabolic stability [1][2]. A structurally analogous compound, 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), demonstrates picomolar dopamine transporter (DAT) affinity (Ki = 0.04 nM), whereas the simple N-benzylpiperazine (BZP) acts as a broad monoamine releaser [3]. Neither of these profiles can be assumed for the target compound, which features a unique combination of a para-methoxyphenyl and a phenethyl group. Even within the same substitution pattern, a methoxy-to-hydroxy metabolic conversion (as seen with 1-(4-methoxyphenyl)piperazine (MeOPP) to 1-(4-hydroxyphenyl)piperazine) can generate a metabolite with a distinct pharmacological signature, further underscoring the impossibility of generic substitution [4]. Consequently, selecting this specific compound is essential for applications where its unique structural connectivity drives the experimental outcome, such as in structure-activity relationship (SAR) studies, analytical method development, or forensic standardization [2][3].

Quantitative Differentiation of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine: Evidence Assessment


Structural Differentiation from the Closest Mono-Substituted and Regioisomeric Analogs

The target compound is differentiated from mono-substituted precursors and regioisomers by its specific molecular formula and connectivity. The synthetic precursor, 1-[2-(4-methoxyphenyl)ethyl]piperazine (CAS 55455-94-2, C13H20N2O, MW: 220.31 g/mol), lacks the phenethyl group on the second piperazine nitrogen, resulting in an incomplete scaffold . A closely related regioisomer, 1-(2-methoxyphenyl)-4-(2-phenylethyl)piperazine (CAS 144146-62-3), exhibits an ortho-methoxy substitution instead of the para-substitution of the target compound, which can lead to different physical properties and potentially distinct biological interactions .

Analytical Chemistry Forensic Toxicology Structural Identification

Physicochemical Property Differentiation via Predicted LogP

The lipophilicity of the target compound, predicted via computational methods, can be compared to its constituent fragments and a known active analog to infer its potential for passive membrane permeability. The core piperazine fragment is highly hydrophilic with a logP of -0.8 [1]. Adding a single 4-methoxyphenyl group increases logP to approximately 1.1 . The target compound, with its larger hydrophobic surface area, is predicted to have a logP significantly higher than these fragments. For comparison, the structurally similar and bioactive analog 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine has a measured logP of 4.33 .

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Analytical Differentiation via GC-MS and LC-MS/MS Selectivity

The target compound can be analytically differentiated from other piperazine-class substances using hyphenated mass spectrometry techniques, a critical capability for forensic and clinical toxicology. Published methods for the class demonstrate that GC-MS and LC-MS/MS can achieve baseline separation and unique identification of structurally similar piperazines [1][2]. For instance, a validated UFLC-ESI-MS/MS method successfully separated and quantified eight forensically significant synthetic piperazines in biological matrices (blood and urine), demonstrating the feasibility of distinguishing the target compound from its isomers and analogs based on its unique precursor ion, product ion spectrum, and chromatographic retention time [1].

Forensic Chemistry Bioanalysis Method Validation

Recommended Application Scenarios for 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine


Certified Reference Material for Forensic and Clinical Toxicology

The compound is ideally suited as a certified reference standard for developing and validating quantitative LC-MS/MS or GC-MS methods in forensic toxicology and clinical laboratories. Its procurement as an authenticated, high-purity standard ensures accurate quantification of this specific substance in biological matrices, which is essential for forensic casework, doping control, and therapeutic drug monitoring [1].

Structure-Activity Relationship (SAR) Probe in Neuropharmacology

This compound serves as a crucial comparator in SAR studies exploring the pharmacological consequences of N,N'-disubstitution on the piperazine scaffold. Its unique substitution pattern allows researchers to systematically investigate the impact of the 4-methoxyphenethyl and phenethyl groups on transporter affinity, receptor binding, and functional activity, building on evidence from related analogs like 3C-PEP and MeOPP [2].

Metabolite Identification and In Vitro Metabolism Studies

The compound's dual aromatic substituents present a distinct metabolic profile involving potential O-demethylation, aromatic hydroxylation, and piperazine ring degradation. Its use as a substrate in human liver microsome or hepatocyte assays can facilitate the identification of unique metabolites, development of biomarkers of exposure, and assessment of metabolic stability, leveraging the documented metabolism of its structural fragments like MeOPP [3].

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